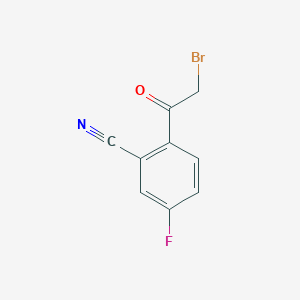![molecular formula C16H14N2O5S2 B2943405 methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034521-71-4](/img/structure/B2943405.png)
methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of furan, pyridine, and thiophene rings
Méthodes De Préparation
The synthesis of methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and pyridine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific solvents .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and pyridine rings.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, pyridine, and thiophene rings can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonamide derivatives and heterocyclic compounds with furan, pyridine, or thiophene rings. For example:
Methyl 3-(sulfamoyl)thiophene-2-carboxylate: Lacks the furan and pyridine rings, which may result in different biological activities.
6-(Furan-3-yl)pyridine derivatives: These compounds share the furan and pyridine rings but lack the thiophene and sulfonamide groups, leading to different chemical properties and applications.
The uniqueness of methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate lies in its combination of these heterocyclic rings, which can result in unique chemical and biological properties.
Propriétés
IUPAC Name |
methyl 3-[[6-(furan-3-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c1-22-16(19)15-14(5-7-24-15)25(20,21)18-9-11-2-3-13(17-8-11)12-4-6-23-10-12/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWUHIRTIMFMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamido]benzoate](/img/structure/B2943327.png)
![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)


![3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2943333.png)
![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)
![9-(2-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2943338.png)
![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)


